molecular formula C16H19FN6O2S B6999336 N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B6999336
M. Wt: 378.4 g/mol
InChI Key: MVHFARBTVHVXER-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring, a fluorinated phenyl group, and a bicyclic nonane framework

Properties

IUPAC Name

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2S/c1-10-19-20-21-23(10)15-8-11(2-5-14(15)17)18-16(24)22-7-6-12-3-4-13(9-22)26(12)25/h2,5,8,12-13H,3-4,6-7,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHFARBTVHVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)N3CCC4CCC(C3)S4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the fluorinated phenyl group. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorinated Phenyl Group: This step involves the fluorination of a suitable phenyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Bicyclic Nonane Framework: This is typically accomplished through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and fluorinated phenyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: shares similarities with other tetrazole-containing compounds and fluorinated aromatic compounds.

    Tetrazole Derivatives: Compounds like 5-methyltetrazole and 1H-tetrazole are structurally related and exhibit similar reactivity.

    Fluorinated Aromatics: Compounds such as 4-fluorophenyl derivatives are comparable in terms of their chemical behavior and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrazole ring, a fluorinated phenyl group, and a bicyclic nonane framework. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

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